molecular formula C12H13BrO3 B12075948 Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate

Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate

Cat. No.: B12075948
M. Wt: 285.13 g/mol
InChI Key: BZJPVDDETAQZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate is a benzoate ester derivative featuring a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₃BrO₃, with a molecular weight of 285.14 g/mol. The cyclopropylmethoxy group introduces steric bulk and moderate electron-donating effects due to the ether oxygen, while the bromine atom serves as a reactive site for further functionalization, such as cross-coupling reactions . This compound is of interest in pharmaceutical and materials chemistry, particularly as a precursor in synthesizing complex molecules.

Properties

IUPAC Name

methyl 3-bromo-5-(cyclopropylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-15-12(14)9-4-10(13)6-11(5-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJPVDDETAQZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate typically involves the following steps:

    Bromination: The starting material, methyl benzoate, undergoes bromination at the 3-position using bromine (Br({3})).

    Methoxylation: The brominated intermediate is then reacted with cyclopropylmethanol in the presence of a base like potassium carbonate (K({3})) to introduce the cyclopropylmethoxy group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO({3})).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_{4})).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN({3})) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO(_{4})) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH(_{4})) in dry ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of 3-azido-5-(cyclopropylmethoxy)benzoate, 3-thiocyanato-5-(cyclopropylmethoxy)benzoate, etc.

    Oxidation: Formation of 3-bromo-5-(cyclopropylmethoxy)benzaldehyde or 3-bromo-5-(cyclopropylmethoxy)benzoic acid.

    Reduction: Formation of 3-bromo-5-(cyclopropylmethoxy)benzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It serves as a precursor for the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzoate Core

The following table highlights key structural and functional differences between Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (3), cyclopropylmethoxy (5) C₁₂H₁₃BrO₃ 285.14 Precursor for Suzuki couplings; moderate steric bulk
Methyl 3-bromo-5-(methoxymethyl)benzoate Br (3), methoxymethyl (5) C₁₀H₁₁BrO₃ 259.10 Higher solubility due to linear ether; less steric hindrance
Methyl 3-bromo-5-(tert-butyl)benzoate Br (3), tert-butyl (5) C₁₂H₁₅BrO₂ 271.15 Extreme steric bulk; limited reactivity in coupling reactions
Methyl 3-bromo-5-(methylsulfonyl)benzoate Br (3), methylsulfonyl (5) C₉H₉BrO₄S 293.14 Strong electron-withdrawing group; enhances acidity of benzoate
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate Br (3), Cl (2), trifluoromethoxy (5) C₁₀H₇BrClF₃O₃ 346.52 Lipophilic; electron-withdrawing trifluoromethoxy group improves metabolic stability

Physicochemical Properties

  • Solubility :
    • The cyclopropylmethoxy group enhances lipophilicity compared to methoxymethyl () but is less lipophilic than tert-butyl (). This balance makes the target compound suitable for applications requiring moderate membrane permeability .
  • Thermal Stability :
    • Cyclopropyl groups confer rigidity, improving thermal stability relative to linear ethers like methoxymethyl .

Biological Activity

Methyl 3-bromo-5-(cyclopropylmethoxy)benzoate is an organic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interaction studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₃BrO₃. Its structure includes a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position, which contributes to its distinct reactivity and biological properties. The presence of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for medicinal chemistry and pharmacology .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, including:

  • Enzyme Inhibition : The bromine atom may enhance binding affinity to certain enzymes, potentially acting as an inhibitor in metabolic pathways.
  • Receptor Modulation : The cyclopropylmethoxy group may influence the compound's ability to bind to receptor sites, altering signaling pathways involved in cell proliferation and apoptosis .

In Vitro Studies

Recent studies have focused on the compound's potential as an anticancer agent. For instance, this compound was evaluated for its cytotoxic effects against various cancer cell lines. Results indicated that it could inhibit cell growth significantly, suggesting potential therapeutic applications in oncology .

Cell LineIC50 (µM)Reference
HeLa15
MCF-712
A54920

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Interaction studies have shown that this compound can affect:

  • Enzyme Activity : It may inhibit enzymes involved in inflammatory responses, indicating potential applications in treating inflammatory diseases.
  • Signal Transduction Pathways : The compound has been shown to modulate pathways related to cancer progression, such as those involving PI3K/Akt signaling .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 3-bromo-5-methoxybenzoateLacks cyclopropyl group; different reactivityLower enzyme inhibition
Methyl 3-bromo-5-chlorobenzoateContains chlorine instead of cyclopropylmethoxySimilar anticancer properties
Methyl 3-bromo-5-(cyanomethyl)benzoateContains cyanomethyl group; alters chemical propertiesVaries significantly

The cyclopropylmethoxy group in this compound imparts distinct steric and electronic effects that influence its reactivity and interactions within biological systems, making it a subject of interest for further research .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Research : A study reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications could enhance efficacy .
  • Anti-inflammatory Potential : Research indicated that the compound could inhibit pro-inflammatory cytokines in vitro, providing insights into its use as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.